![molecular formula C9H11NO3 B2600279 (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2272598-77-1](/img/structure/B2600279.png)
(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tropanone derivative and is synthesized through a complex process involving several chemical reactions.
Scientific Research Applications
Synthesis of Chiral Bicyclic Azetidine Derivatives
Chiral bicyclic azetidine derivatives have been synthesized through a series of chemical transformations starting from (2S)-N-Benzoyl-2-azetidinecarboxylic acid. These derivatives were achieved via lactamization, followed by aldol reaction and reduction, highlighting the versatility of bicyclic structures in organic synthesis (Barrett et al., 2002).
Novel Skeletal Rearrangement
A novel rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions was observed, showcasing the potential of bicyclic structures to undergo significant skeletal transformations, which could be leveraged in the synthesis of complex molecules (Kobayashi et al., 1992).
Organocatalytic Aldol Reactions
The catalytic potential of enantiopure 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was assessed in direct aldol reactions, demonstrating the influence of acid geometry on reaction selectivity. This research suggests the role of constrained bicyclic structures in enhancing enantioselectivity in organocatalysis (Armstrong et al., 2009).
Bicyclo[3.1.0]hexane in Biological Activities
Bicyclo[3.1.0]hexane derivatives have been identified as core structures in molecules with diverse biological activities. These include their use as locked analogues of nucleoside building blocks and as components in the synthesis of natural compounds and bioactive molecules, demonstrating the importance of this bicyclic scaffold in medicinal chemistry (Jimeno et al., 2011).
Multicomponent Approach to Alkaloid-Type Framework
The use of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid in a multicomponent reaction showcases the synthesis of natural product-like compounds with the 2-aza-7-oxabicyclo[4.3.0]nonane framework, indicating the utility of bicyclic structures in the assembly of complex natural product analogues (Sonaglia et al., 2012).
properties
IUPAC Name |
(1R,5S)-3-prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-7(11)10-3-5-6(4-10)8(5)9(12)13/h2,5-6,8H,1,3-4H2,(H,12,13)/t5-,6+,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMICZSVLTZNU-OFWQXNEASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2C(C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.